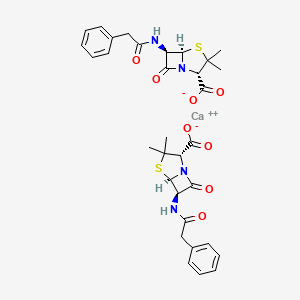

Penicillin G calcium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Penicillin G calcium, also known as benzylpenicillin calcium, is a natural penicillin antibiotic used to treat infections caused by susceptible bacteria. It is a calcium salt form of penicillin G, which is a narrow-spectrum antibiotic effective against gram-positive bacteria. This compound is typically administered intravenously or intramuscularly due to its poor oral absorption .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Penicillin G calcium is synthesized from penicillin G sodium or penicillin G potassium. The process involves the extraction of the free acid form of penicillin G from its sodium or potassium salt using an ether solution. This free acid is then reacted with a saturated calcium hydroxide solution to achieve a pH of 6.5, followed by lyophilization to obtain this compound .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Penicillium chrysogenum, which produces penicillin G. The penicillin G is then extracted and purified through a series of chemical reactions, including the conversion to its calcium salt form. The use of penicillin G acylase (PGA) in the production process is common, as it catalyzes the selective hydrolysis of the side chain amide bond of penicillin G, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid .

Análisis De Reacciones Químicas

Types of Reactions

Penicillin G calcium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most significant reaction is the hydrolysis of the amide bond in its side chain, catalyzed by penicillin G acylase, resulting in the formation of 6-APA and phenylacetic acid .

Common Reagents and Conditions

Hydrolysis: Penicillin G acylase is used under slightly alkaline conditions (pH 7-8) to hydrolyze the amide bond.

Oxidation: Mild oxidizing agents can be used to oxidize the sulfur atom in the thiazolidine ring.

Substitution: Various nucleophiles can react with the β-lactam ring under specific conditions to form different derivatives.

Major Products

6-Aminopenicillanic acid (6-APA): A key intermediate in the synthesis of semi-synthetic penicillins.

Phenylacetic acid: A byproduct of the hydrolysis reaction.

Aplicaciones Científicas De Investigación

Penicillin G calcium has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a starting material for the synthesis of various β-lactam antibiotics.

Biology

In biological research, this compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It serves as a model compound for investigating the interactions between β-lactam antibiotics and bacterial enzymes .

Medicine

Medically, this compound is used to treat a wide range of bacterial infections, including pneumonia, streptococcal pharyngitis, syphilis, and diphtheria. It is also used as a prophylactic treatment against susceptible bacterial infections .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of β-lactam antibiotics. The enzyme penicillin G acylase is employed to produce 6-APA, which is a crucial intermediate for synthesizing semi-synthetic penicillins such as amoxicillin and ampicillin .

Mecanismo De Acción

Penicillin G calcium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparación Con Compuestos Similares

Penicillin G calcium is part of the β-lactam antibiotic family, which includes other penicillins and cephalosporins.

Similar Compounds

Penicillin V (phenoxymethylpenicillin): Similar to penicillin G but more stable in acidic conditions, allowing for oral administration.

Ampicillin: A semi-synthetic penicillin with a broader spectrum of activity against gram-negative bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption.

Cephalosporins: A related class of β-lactam antibiotics with a broader spectrum of activity and resistance to β-lactamases.

Uniqueness

This compound is unique in its high efficacy against gram-positive bacteria and its use in intravenous or intramuscular formulations due to poor oral absorption. Its role as a starting material for the synthesis of various β-lactam antibiotics highlights its importance in both medical and industrial applications .

Propiedades

Número CAS |

973-53-5 |

|---|---|

Fórmula molecular |

C32H34CaN4O8S2 |

Peso molecular |

706.8 g/mol |

Nombre IUPAC |

calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/2C16H18N2O4S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |

Clave InChI |

PEWXRXAGXPYMIB-ANPZCEIESA-L |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[26-[[1-(Diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858876.png)

![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858905.png)

![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858924.png)